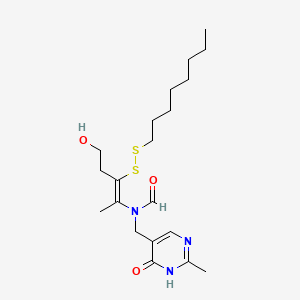

Oxythiamine octyl disulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El disulfuro de octilo de oxitiamina es un compuesto químico con la fórmula molecular C20H33N3O3S2. Es un derivado de la oxitiamina, que es una antivitamina que inhibe las enzimas dependientes de la tiamina. El compuesto presenta un enlace disulfuro, que es un enlace azufre-azufre, y un grupo octilo, que es una cadena alquílica de ocho carbonos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del disulfuro de octilo de oxitiamina generalmente implica la formación de un enlace disulfuro entre dos grupos tiol. Un método común es el acoplamiento oxidativo de tioles. Por ejemplo, el precursor tiol puede oxidarse usando oxígeno molecular en presencia de un catalizador para formar el enlace disulfuro . Otro método implica la reacción de haluros orgánicos con tiosulfato de sodio en dimetilsulfóxido (DMSO) a temperaturas elevadas (60-70°C) .

Métodos de producción industrial

La producción industrial de disulfuros, incluido el disulfuro de octilo de oxitiamina, a menudo emplea métodos escalables como la reacción de haluros de alquilo con tiosulfato de sodio en DMSO. Este método es ventajoso debido a su simplicidad y escalabilidad, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones

El disulfuro de octilo de oxitiamina experimenta diversas reacciones químicas, entre ellas:

Oxidación: El enlace disulfuro puede oxidarse para formar sulfoxidos o sulfonas.

Reducción: El enlace disulfuro puede reducirse para formar tioles.

Sustitución: El grupo octilo puede sufrir reacciones de sustitución con varios nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno molecular.

Reducción: Se utilizan agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP).

Sustitución: Los nucleófilos como las aminas o los alcoholes pueden reaccionar con el grupo octilo en condiciones básicas.

Principales productos formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Tioles.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El disulfuro de octilo de oxitiamina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica para la formación de enlaces disulfuro.

Mecanismo De Acción

El disulfuro de octilo de oxitiamina ejerce sus efectos principalmente al inhibir las enzimas dependientes de la tiamina, como la transcetolasa. Esta inhibición interrumpe la síntesis no oxidativa de ribosa, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . El compuesto interfiere con múltiples vías de señalización celular, lo que da como resultado una expresión proteica alterada y la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares

Oxitiamina: Un análogo de la tiamina que inhibe las enzimas dependientes de la tiamina.

Pirofosfato de tiamina (TPP): La forma activa de la tiamina, involucrada en varias vías metabólicas.

Disulfiram: Un compuesto que contiene un enlace disulfuro, utilizado en el tratamiento del alcoholismo crónico.

Singularidad

El disulfuro de octilo de oxitiamina es único debido a su combinación de una parte de oxitiamina y un grupo disulfuro de octilo. Esta estructura le permite inhibir las enzimas dependientes de la tiamina, al mismo tiempo que proporciona la estabilidad y la reactividad asociadas con los enlaces disulfuro. Esta doble funcionalidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.

Propiedades

Número CAS |

84714-60-3 |

|---|---|

Fórmula molecular |

C20H33N3O3S2 |

Peso molecular |

427.6 g/mol |

Nombre IUPAC |

N-[(Z)-5-hydroxy-3-(octyldisulfanyl)pent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |

InChI |

InChI=1S/C20H33N3O3S2/c1-4-5-6-7-8-9-12-27-28-19(10-11-24)16(2)23(15-25)14-18-13-21-17(3)22-20(18)26/h13,15,24H,4-12,14H2,1-3H3,(H,21,22,26)/b19-16- |

Clave InChI |

IYMUXMQNHSEVET-MNDPQUGUSA-N |

SMILES isomérico |

CCCCCCCCSS/C(=C(/C)\N(CC1=CN=C(NC1=O)C)C=O)/CCO |

SMILES canónico |

CCCCCCCCSSC(=C(C)N(CC1=CN=C(NC1=O)C)C=O)CCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.